butyl N-(3-acetylphenyl)carbamate
Overview
Description
Butyl N-(3-acetylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields due to their stability and versatility. This particular compound features a butyl group attached to the nitrogen atom and a 3-acetylphenyl group attached to the carbamate moiety, making it a unique and valuable chemical in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-(3-acetylphenyl)carbamate typically involves the reaction of 3-acetylphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield. The reaction proceeds as follows:
3-acetylphenyl isocyanate+butanol→butyl N-(3-acetylphenyl)carbamate
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl N-(3-acetylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Butyl N-(3-acetylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme inhibition, particularly in the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug design and development, especially as a prodrug to improve pharmacokinetic properties.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and effectiveness.
Mechanism of Action
The mechanism of action of butyl N-(3-acetylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function. The acetylphenyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(3-acetylphenyl)carbamate
- tert-Butyl N-(3-acetylphenyl)carbamate
- Ethyl N-(3-acetylphenyl)carbamate
Uniqueness
Butyl N-(3-acetylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides hydrophobic character, enhancing its solubility in organic solvents and its ability to permeate cell membranes. The 3-acetylphenyl group offers additional sites for chemical modification, allowing for the design of derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
butyl N-(3-acetylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-8-17-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9H,3-4,8H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQOJTKHDSSYQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC(=C1)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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